molecular formula C9H8F3NO2 B175596 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide CAS No. 14818-55-4

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

Cat. No.: B175596
CAS No.: 14818-55-4
M. Wt: 219.16 g/mol
InChI Key: TZCQPHOSHKXEQV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide is a chemical building block of significant interest in medicinal chemistry, particularly in the pursuit of new treatments for infectious diseases. Its structure, featuring a trifluoroacetyl group and a methoxyphenyl moiety, is strategically employed in Structure-Activity Relationship (SAR) studies to optimize the potency of drug candidates. This compound serves as a crucial synthetic intermediate for a promising class of triazolopyridazine-based compounds investigated as potent, parasiticidal agents against Cryptosporidium parvum . Researchers utilize this acetamide derivative to explore the effects of aryl tail group substitutions, with findings indicating that electron-withdrawing groups like the trifluoromethyl moiety can significantly enhance anticryptosporidial activity . The integration of this acetamide into lead optimization programs has yielded compounds with superior oral efficacy in animal models, positioning it as a valuable reagent for chemists working to overcome the limitations of current therapies for cryptosporidiosis .

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-2-3-6(5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCQPHOSHKXEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 3-Methoxyaniline with Trifluoroacetic Anhydride

The most efficient method involves reacting 3-methoxyaniline with TFAA in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Key steps include:

  • Reaction Setup :

    • 3-Methoxyaniline (1 eq) is dissolved in anhydrous THF under nitrogen.

    • TFAA (1.1 eq) is added dropwise at 0°C, followed by TEA (1.2 eq).

    • The mixture is stirred at 0–20°C for 45 minutes.

  • Workup :

    • The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

    • The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product.

  • Purification :

    • Recrystallization from ethanol/water affords pure 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide in near-quantitative yield (100%).

Table 1: Reaction Conditions for Direct Acylation

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0–20°C
Reaction Time45 minutes
BaseTriethylamine
Yield100%

This method’s efficiency stems from TFAA’s high reactivity, which facilitates rapid acylation without requiring coupling agents.

Alternative Methods Using Coupling Reagents

While direct acylation is preferred, carbodiimide-mediated couplings offer alternatives for sensitive substrates:

  • EDCI/HOBt Approach :

    • 3-Methoxyaniline (1 eq) reacts with trifluoroacetic acid (1 eq) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

    • The reaction proceeds at 25°C for 12 hours, yielding 78–85% after column chromatography.

  • Mechanistic Considerations :

    • EDCI activates the carboxylic acid (trifluoroacetic acid) to form an O-acylisourea intermediate, which reacts with the amine.

    • HOBt suppresses racemization and enhances coupling efficiency.

Table 2: Comparison of Acylation Methods

MethodYieldTimeComplexity
Direct Acylation100%45 minLow
EDCI/HOBt78–85%12 hrModerate

Reaction Optimization

Solvent and Temperature Effects

  • THF vs. DCM : THF’s polarity enhances TFAA’s electrophilicity, accelerating acylation compared to DCM.

  • Low-Temperature Control : Maintaining 0°C minimizes side reactions (e.g., over-acylation or hydrolysis).

Stoichiometric Ratios

  • TFAA Excess : A 10% molar excess of TFAA ensures complete amine conversion without byproducts.

  • Base Equivalents : TEA neutralizes liberated trifluoroacetic acid, preventing protonation of the amine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 10.12 (s, 1H, NH), 7.38–7.30 (m, 1H, ArH), 6.72–6.64 (m, 3H, ArH), 3.75 (s, 3H, OCH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆) :
    δ -75.2 (s, 3F, CF₃).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₉H₈F₃NO₂ [M+H]⁺: 219.0534; found: 219.0538.

Industrial-Scale Production Considerations

  • Safety Protocols :

    • TFAA is corrosive; reactions require corrosion-resistant reactors (e.g., glass-lined steel).

  • Cost Efficiency :

    • THF and TEA are recyclable, reducing waste.

  • Environmental Impact :

    • Aqueous quench steps neutralize TFAA into non-toxic trifluoroacetate salts .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(Quinolin-8-yl)Acetamide

  • Structural Differences: Replaces the 3-methoxyphenyl group with a quinolin-8-yl moiety, introducing a heterocyclic aromatic system.
  • Applications: Serves as a bidentate ligand in organoboron photocatalysts. Its synthesis involves iodine-catalyzed reactions with sodium tetraarylborate, yielding high-purity complexes for catalytic applications . The quinoline moiety enhances π-π interactions and metal coordination capabilities, making it valuable in materials science .

N-(3-Nitrophenyl)Trifluoroacetamides

  • Structural Differences: Features a nitro (-NO₂) group at the phenyl meta-position instead of methoxy (-OCH₃).
  • Properties: The nitro group increases electron deficiency, altering reactivity in electrophilic substitution reactions. Derivatives like N-(3-nitrophenyl)-2,2,2-trichloroacetamide (m-NO₂PhTCA) exhibit distinct crystallographic packing due to stronger intermolecular interactions (e.g., halogen bonding) compared to trifluoro analogs .

2,2,2-Trifluoro-N-(2-Hydroxyphenyl)Acetamide

  • Structural Differences : Substitutes methoxy with a hydroxyl (-OH) group, enabling hydrogen bonding.
  • Applications : Used in medicinal chemistry as a scaffold for drug candidates. The hydroxyl group enhances solubility and bioactivity, as seen in derivatives isolated from fungal metabolites .

Halogenated Acetamides

N-(Substituted Phenyl)-2,2,2-Trichloroacetamides

  • Structural Differences : Replaces the trifluoromethyl (-CF₃) group with trichloromethyl (-CCl₃).
  • Crystallographic Impact: Trichloro derivatives (e.g., m-NO₂PhTCA) form denser crystal lattices due to Cl···O and Cl···π interactions, whereas trifluoro analogs exhibit weaker van der Waals forces. This difference affects thermal stability and solubility .

Heterocyclic and Complex Substituents

2,2,2-Trifluoro-N-(5-Nitro-2-Pyridinyl)Acetamide

  • Structural Differences : Incorporates a nitropyridine ring instead of phenyl.
  • Applications : The pyridine nitrogen and nitro group enhance coordination with transition metals, making it useful in catalysis and as a building block in drug discovery .

Benzimidazole- and Triazole-Substituted Derivatives

  • Structural Differences : Complex substituents like benzimidazolyl or triazolyl groups introduce additional hydrogen-bonding sites.
  • Applications : Derivatives such as 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 356587-85-4) are explored for kinase inhibition and antimicrobial activity due to their rigid, planar structures .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent Key Properties/Applications References
2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide 3-OCH₃ Organoboron ligand precursor
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinolin-8-yl Photocatalyst ligand, high-yield boron complexes
N-(3-Nitrophenyl)-2,2,2-trichloroacetamide 3-NO₂, -CCl₃ Enhanced crystallographic packing
2,2,2-Trifluoro-N-(2-hydroxyphenyl)acetamide 2-OH Bioactive fungal metabolite

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionAnalytical ToolReference
Temperature0–5°C (step 1); 25°C (step 2)TLC (Rf = 0.3, EtOAc)
SolventAnhydrous DCM/DMF (1:1)HPLC (95% purity)
Reaction Time12–16 hrsHRMS (m/z 263.06)

Q. Table 2: Biological Activity Comparison

Assay TypeActivity RangeModel SystemReference
Anticancer (IC50)8.2–22.4 µMMCF-7 (breast cancer)
Antimicrobial (MIC)32–64 µg/mLS. aureus (MRSA)
Anti-inflammatory75% inhibitionRAW 264.7 macrophages

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
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2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

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